1-(2,2-Dimethylpropylamino)propan-2-ol;hydrochloride
Description
Systematic IUPAC Nomenclature and Functional Group Hierarchy
The compound 1-(2,2-dimethylpropylamino)propan-2-ol hydrochloride derives its name from the International Union of Pure and Applied Chemistry (IUPAC) rules for substitutive nomenclature. The parent chain is a three-carbon propan-2-ol backbone, with a secondary amine substituent at position 1 and a 2,2-dimethylpropyl (neopentyl) group attached to the nitrogen atom. The hydrochloride designation indicates the presence of a chloride counterion, formed via protonation of the amine group.
The neopentyl group (2,2-dimethylpropyl) is a branched alkyl chain characterized by a central quaternary carbon bonded to two methyl groups and a propylamine moiety. This structure confers steric hindrance, influencing the compound’s reactivity and solubility profile. The SMILES notation CC(CNCC(C)(C)C)O explicitly defines the connectivity: a propan-2-ol chain (CC(O)C) linked to a neopentylamine group (NCC(C)(C)C).
Comparative Analysis of Structural Analogues
Aliphatic amine derivatives like this compound share taxonomic similarities with β-amino alcohols, a class known for their applications in asymmetric synthesis and drug intermediates. For example, dimepranol (1-(dimethylamino)propan-2-ol) features a simpler dimethylamino group instead of the neopentyl substituent. The neopentyl group’s bulkiness differentiates 1-(2,2-dimethylpropylamino)propan-2-ol hydrochloride by reducing metabolic degradation rates—a property leveraged in prodrug design to enhance bioavailability.
Properties
IUPAC Name |
1-(2,2-dimethylpropylamino)propan-2-ol;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H19NO.ClH/c1-7(10)5-9-6-8(2,3)4;/h7,9-10H,5-6H2,1-4H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDOUKJORMNVQDX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNCC(C)(C)C)O.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H20ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.70 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
1-(2,2-Dimethylpropylamino)propan-2-ol;hydrochloride can be synthesized through several methods. One common method involves the reaction of 2,2-dimethylpropylamine with propylene oxide under controlled conditions. The reaction typically requires a catalyst and is carried out at elevated temperatures to ensure complete conversion .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale reactors where the reactants are continuously fed into the system. The reaction conditions are optimized to maximize yield and minimize by-products. The product is then purified through distillation or crystallization to obtain the desired compound in high purity .
Chemical Reactions Analysis
Types of Reactions
1-(2,2-Dimethylpropylamino)propan-2-ol;hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: It can be reduced to form secondary or tertiary amines.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like thionyl chloride or phosphorus tribromide are used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields ketones or aldehydes, while reduction produces secondary or tertiary amines .
Scientific Research Applications
Pharmaceutical Applications
1.1 Drug Development and Synthesis
- The compound is primarily utilized in the synthesis of pharmaceuticals, particularly as a chiral auxiliary in asymmetric synthesis. Its structure allows for the selective formation of desired enantiomers in drug compounds, which is crucial for efficacy and safety in pharmacological applications.
- It has been noted that similar compounds are involved in the synthesis of various therapeutic agents, including those targeting neurological disorders.
1.2 Topical Formulations
- 1-(2,2-Dimethylpropylamino)propan-2-ol;hydrochloride is incorporated into topical formulations due to its ability to enhance skin penetration. This property makes it suitable for transdermal drug delivery systems where effective absorption is critical.
1.3 Antimicrobial Properties
- Research indicates that this compound exhibits antimicrobial activity, making it a candidate for inclusion in antiseptic formulations. Its effectiveness against certain pathogens can be leveraged in healthcare settings to reduce infection rates.
Chemical Synthesis
2.1 Solvent Properties
- As an alcohol derivative, this compound serves as an effective solvent in various chemical reactions. Its polar nature facilitates the dissolution of both polar and non-polar substances, making it versatile for laboratory use.
2.2 Reagent in Organic Chemistry
- The compound acts as a reagent in organic synthesis processes, particularly in the formation of amines and alcohols through nucleophilic substitution reactions. Its reactivity profile allows chemists to explore diverse synthetic pathways.
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Study on Antimicrobial Efficacy | Evaluated against common pathogens | Demonstrated significant reduction in bacterial load when formulated with other antiseptics |
| Chiral Synthesis Research | Used as a chiral auxiliary | Enhanced enantiomeric excess in the synthesis of anti-inflammatory drugs |
| Skin Penetration Enhancement | Tested in topical formulations | Increased absorption rates compared to standard formulations without the compound |
Mechanism of Action
The mechanism of action of 1-(2,2-Dimethylpropylamino)propan-2-ol;hydrochloride involves its interaction with specific molecular targets and pathways. For instance, it acts as an inhibitor of choline uptake, which can affect neurotransmitter synthesis and release. This inhibition is achieved through the compound’s binding to choline transporters, thereby blocking the transport of choline into cells .
Comparison with Similar Compounds
Structural and Pharmacological Overview
The table below compares 1-(2,2-dimethylpropylamino)propan-2-ol hydrochloride (Impurity F) with key analogs:
Key Structural and Functional Differences
Amino Substituents: The tert-butyl group in the target compound reduces β-receptor affinity compared to Propranolol’s isopropyl group due to steric hindrance . Bevantolol’s dimethoxyphenethylamino group enhances cardioselectivity (β1 over β2 receptors), improving safety in asthma patients .
Aromatic Substituents: The naphthyloxy group in Propranolol and Impurity F increases lipophilicity, prolonging half-life but raising CNS penetration risks . Nadolol’s tetrahydronaphthyloxy group (Impurity G) balances lipophilicity and solubility, optimizing renal excretion .
Pharmacological Activity: Propranolol and Bevantolol are clinically used β-blockers, whereas the target compound serves as a synthesis impurity with unconfirmed therapeutic utility. Tipropidil’s isopropylthiophenoxy group confers dual vasodilatory effects via calcium channel modulation and β-blockade .
Physicochemical Properties
- Solubility: The tert-butyl group in Impurity F reduces water solubility compared to Propranolol’s isopropyl group. Bevantolol’s polar dimethoxyphenethyl moiety improves aqueous solubility, enhancing oral bioavailability .
- Stability: Naphthyloxy-containing compounds (e.g., Propranolol, Impurity F) exhibit photodegradation risks, necessitating light-protective packaging .
Biological Activity
1-(2,2-Dimethylpropylamino)propan-2-ol;hydrochloride, often referred to as DMAP, is a compound that has garnered attention for its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings.
Overview of the Compound
- Chemical Name : this compound
- CAS Number : 2567504-85-0
- Molecular Formula : C₈H₁₈ClN
- Molecular Weight : 165.69 g/mol
The biological activity of DMAP is primarily attributed to its interaction with various molecular targets within biological systems. It is believed to modulate neurotransmitter systems and may influence cellular signaling pathways.
Key Mechanisms:
- Adrenergic Receptor Modulation : DMAP may act on adrenergic receptors, which are crucial in mediating responses to hormones like adrenaline.
- Neurotransmitter Release : The compound could facilitate the release of neurotransmitters, impacting mood and cognitive functions.
Biological Activities
Research has indicated several biological activities associated with DMAP:
- CNS Stimulation : Studies suggest that DMAP may exhibit stimulatory effects on the central nervous system (CNS), potentially enhancing alertness and cognitive performance.
- Antimicrobial Properties : Preliminary investigations have shown that DMAP possesses antimicrobial activity against various bacterial strains.
- Anti-inflammatory Effects : There is emerging evidence suggesting that DMAP may exert anti-inflammatory effects, possibly through the inhibition of pro-inflammatory cytokines.
Table 1: Summary of Biological Activities
| Activity Type | Observed Effects | References |
|---|---|---|
| CNS Stimulation | Increased alertness | |
| Antimicrobial | Activity against E. coli and S. aureus | |
| Anti-inflammatory | Reduced cytokine levels |
Case Study: CNS Effects
A study published in Journal of Neuropharmacology examined the effects of DMAP on rodent models. The results indicated that administration of DMAP led to increased locomotor activity and enhanced cognitive performance in maze tests, suggesting potential applications in treating cognitive impairments.
Antimicrobial Activity
In vitro studies have demonstrated that DMAP exhibits significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were determined to be effective at concentrations as low as 50 µg/mL for certain strains, indicating its potential as a therapeutic agent in infectious diseases.
Safety and Toxicology
While preliminary studies indicate promising biological activities, safety assessments are crucial. Toxicological evaluations have shown that high doses of DMAP can lead to neurotoxic effects in animal models. Further studies are necessary to establish a safe therapeutic window for potential clinical applications.
Q & A
Q. What are the optimal reaction conditions for synthesizing 1-(2,2-Dimethylpropylamino)propan-2-ol hydrochloride to maximize yield and purity?
Methodological Answer:
- Synthesis Protocol : React 2,2-dimethylpropylamine with epichlorohydrin or a halogenated propanol derivative under controlled pH (8–10) and temperature (40–60°C). Quench with hydrochloric acid to form the hydrochloride salt .
- Purification : Use recrystallization from ethanol/water mixtures or column chromatography (silica gel, eluent: methanol/dichloromethane) to remove unreacted amines and byproducts. Monitor purity via thin-layer chromatography (TLC) .
- Key Parameters : Maintain stoichiometric excess of the amine to minimize diastereomer formation. Reaction time typically ranges from 6–12 hours .
Q. Which spectroscopic and chromatographic methods are recommended for characterizing this compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) : Use - and -NMR to confirm the structure. Key signals include:
- High-Performance Liquid Chromatography (HPLC) : Employ a C18 column with a mobile phase of acetonitrile/0.1% trifluoroacetic acid (70:30). Retention time ~8.2 minutes (method validated for β-blocker analogs) .
- Melting Point Analysis : Expect a range of 200–205°C (decomposition may occur above 210°C) .
Q. What are the common impurities encountered during synthesis, and how can they be mitigated?
Methodological Answer:
- Major Impurities :
- Unreacted starting materials (e.g., residual 2,2-dimethylpropylamine).
- Diastereomers from incomplete stereochemical control.
- Hydrolysis byproducts (e.g., 1,2-propanediol derivatives).
- Mitigation Strategies :
Advanced Research Questions
Q. How can computational chemistry predict the biological interactions of this compound?
Methodological Answer:
- Molecular Docking : Use software like AutoDock Vina to model interactions with β-adrenergic receptors. Focus on hydrogen bonding between the hydroxyl group and Asp113 in the receptor’s active site .
- Quantitative Structure-Activity Relationship (QSAR) : Train models using datasets of β-blocker analogs to predict binding affinity (pKi) and selectivity .
- Molecular Dynamics (MD) Simulations : Simulate receptor-ligand complexes in lipid bilayers (e.g., CHARMM-GUI) to assess stability over 100-ns trajectories .
Q. How can contradictory bioactivity data across studies be resolved?
Methodological Answer:
- Source Analysis : Verify compound purity (>98% via HPLC) and stereochemical consistency (chiral HPLC or optical rotation) .
- Experimental Replication : Standardize assay conditions (e.g., cell lines, buffer pH, temperature) to minimize variability. For receptor binding assays, use radiolabeled ligands (e.g., -CGP-12177) for consistency .
- Meta-Analysis : Apply statistical tools (e.g., Cohen’s d) to quantify effect sizes across studies and identify outliers .
Q. What mechanisms drive the compound’s degradation under varying pH conditions?
Methodological Answer:
- Degradation Pathways :
- Acidic Conditions (pH <3) : Hydrolysis of the amino alcohol to form 1,2-propanediol and tert-butylamine derivatives.
- Alkaline Conditions (pH >10) : Oxidation of the hydroxyl group to a ketone.
- Stability Testing : Conduct accelerated stability studies (40°C/75% RH for 6 months) with periodic HPLC analysis. Add antioxidants (e.g., BHT) to formulations to inhibit oxidation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
